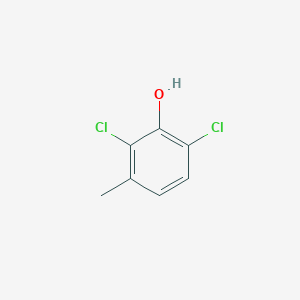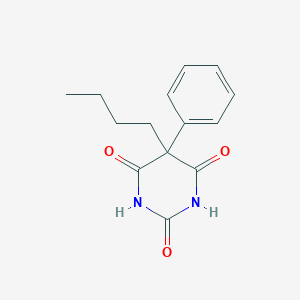
Barbituric acid, 5-butyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-butyl-5-phenyl- is a white crystalline powder that was first synthesized in 1864 by the German chemist Adolf von Baeyer. This compound is a derivative of barbituric acid, which is a naturally occurring substance found in many plants and animals. Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system.
Mécanisme D'action
The mechanism of action of barbituric acid, 5-butyl-5-phenyl- is similar to that of other barbiturates. These compounds act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbiturates can produce sedative and hypnotic effects.
Effets Biochimiques Et Physiologiques
Barbituric acid, 5-butyl-5-phenyl- produces a range of biochemical and physiological effects on the body. These effects include sedation, hypnosis, muscle relaxation, and anticonvulsant activity. The compound has also been shown to have analgesic properties, although these effects are less well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its potential for toxicity. Barbiturates can be highly addictive and can cause serious side effects if used improperly.
Orientations Futures
There are many potential future directions for research on barbituric acid, 5-butyl-5-phenyl-. One area of interest is the development of new drugs that target the GABA system in the brain. Barbiturates have been used for many years, but new drugs with fewer side effects and better safety profiles are needed. Another area of interest is the development of new methods for synthesizing barbituric acid, 5-butyl-5-phenyl-. New methods could improve the yield and purity of the compound, making it more useful for scientific research.
In conclusion, barbituric acid, 5-butyl-5-phenyl- is a chemical compound that has been used in scientific research for many years. This compound has a well-established mechanism of action and produces a range of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of barbituric acid, 5-butyl-5-phenyl- involves the condensation of diethyl malonate with phenylacetic acid, followed by cyclization with urea. This method of synthesis has been used for many years and has been shown to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system. This compound has been used in studies to investigate the effects of sedative drugs on the brain and behavior. It has also been used in studies to investigate the mechanisms of action of sedative drugs and their interactions with other drugs.
Propriétés
Numéro CAS |
13554-11-5 |
|---|---|
Nom du produit |
Barbituric acid, 5-butyl-5-phenyl- |
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-butyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16-12(14)18/h4-8H,2-3,9H2,1H3,(H2,15,16,17,18,19) |
Clé InChI |
IFHBURLPIXMUQI-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Autres numéros CAS |
13554-11-5 |
Synonymes |
5-Butyl-5-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



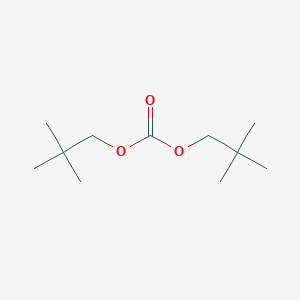
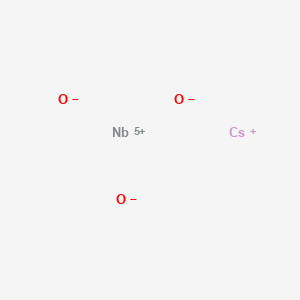
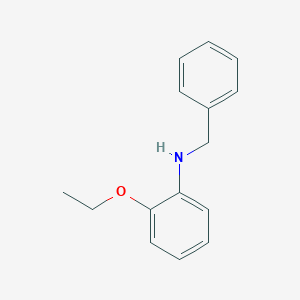


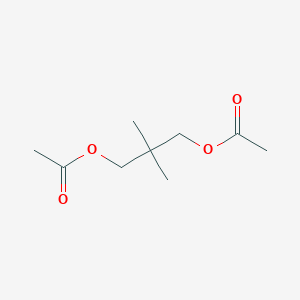
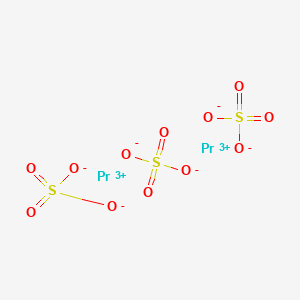

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

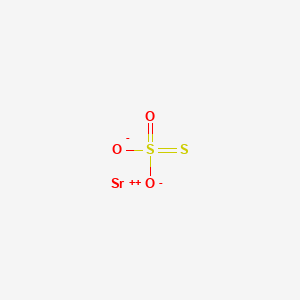
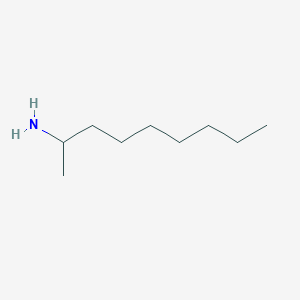
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
